16-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile
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Overview
Description
16-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile is a useful research compound. Its molecular formula is C21H23N5O and its molecular weight is 361.449. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Tubulin Polymerization Inhibitors
Compounds derived from tricyclic heterocycles, including those with piperazine moieties, have shown significant effects on tumor cell growth inhibition, primarily through the inhibition of tubulin polymerization. These compounds, such as 10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazine-3-carbonitrile, demonstrate potent antiproliferative properties against a broad spectrum of cancer cell lines, indicating their potential in cancer therapy research (Prinz et al., 2017).
Metal Complex Formation
Piperazine derivatives have been explored for their ability to form binuclear metal complexes, which are characterized by various spectroscopic techniques. These complexes exhibit significant inhibitory activity against bacteria and fungi, suggesting their potential applications in antimicrobial research (Nishat et al., 2007).
Catalysis Applications
Research into chiral derivatives of piperazine-based macrocyclic ligands has revealed their utility in catalysis, particularly in promoting hetero-Diels–Alder reactions. These findings open avenues for the development of new catalytic processes that are essential in the synthesis of complex organic molecules (Pulacchini et al., 2003).
Antimicrobial Studies
New piperazine derivatives have shown hypoxic-cytotoxic properties, indicating their potential as antimicrobial agents. The structural modification of these compounds, particularly through the addition of various substituents, has been linked to enhanced potency and selectivity, demonstrating the versatility of piperazine scaffolds in drug development (Ortega et al., 2000).
Novel Scaffold Development
Research into modular synthetic approaches for piperazine and related scaffolds highlights their importance in lead-oriented synthesis. By varying the combinations of building blocks, researchers can produce diverse chemical structures targeting lead-like chemical space, which is crucial for the discovery and development of new pharmaceutical agents (James et al., 2014).
Mechanism of Action
Target of Action
GNF-Pf-5126, also known as “16-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0{2,7}.0{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile”, is a compound that has been identified as a potential antimalarial drug . The primary targets of this compound are yet to be definitively identified. It is known that the compound has been designed to target and disrupt the biochemical pathways of the malaria parasite .
Mode of Action
It is believed that the compound interacts with its targets in the malaria parasite, leading to disruption of essential biological processes . This interaction results in the inhibition of the parasite’s growth and proliferation, thereby exerting its antimalarial effects .
Pharmacokinetics
It is known that the compound has been tested in animal models, where it showed some efficacy against the malaria parasite . The compound’s bioavailability and its impact on the overall pharmacokinetics are areas of ongoing research.
Result of Action
The molecular and cellular effects of GNF-Pf-5126’s action primarily involve the inhibition of the growth and proliferation of the malaria parasite . By disrupting essential biological processes within the parasite, the compound effectively hampers the parasite’s ability to survive and replicate within the host organism .
Properties
IUPAC Name |
16-[4-(2-hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c22-14-17-15-4-3-5-16(15)21(25-10-8-24(9-11-25)12-13-27)26-19-7-2-1-6-18(19)23-20(17)26/h1-2,6-7,27H,3-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDWPVKIZUBQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5CCN(CC5)CCO)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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